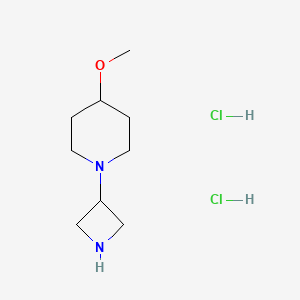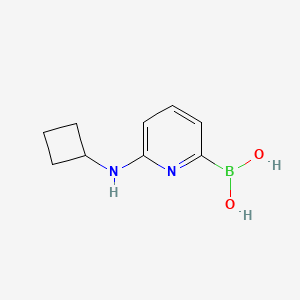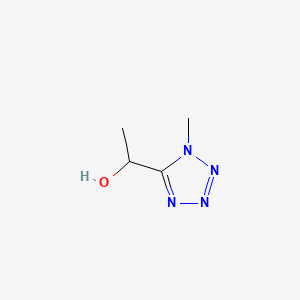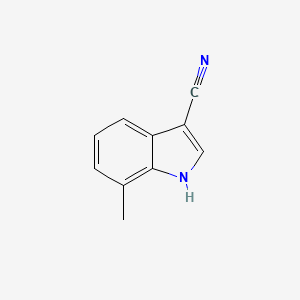
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride is a chemical compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles
科学的研究の応用
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in various synthetic pathways.
Biological Studies: Researchers use this compound to study the effects of azetidine-containing molecules on biological systems, including their interactions with proteins and enzymes.
準備方法
The synthesis of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction . The final product is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride can be compared with other azetidine-containing compounds, such as:
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: This compound also contains an azetidine ring but differs in its additional imidazole moiety.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of azetidine and piperidine rings, which confer unique chemical and biological properties.
特性
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXDCINCZUBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)
![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)



